molecular formula C12H13BrO3 B7940546 4-Bromo-2-(cyclobutylmethoxy)benzoic acid

4-Bromo-2-(cyclobutylmethoxy)benzoic acid

Cat. No.: B7940546
M. Wt: 285.13 g/mol
InChI Key: MPEQKYGAMASLRJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclobutylmethoxy)benzoic acid is a chemical compound characterized by a bromine atom and a cyclobutylmethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclobutylmethoxy)benzoic acid typically involves the bromination of 2-(cyclobutylmethoxy)benzoic acid. This can be achieved using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(cyclobutylmethoxy)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as 4-bromo-2-(cyclobutylmethoxy)benzoyl chloride.

  • Reduction: The bromine atom can be reduced to form 4-bromo-2-(cyclobutylmethoxy)benzyl alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromyl chloride can be used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed in anhydrous ether.

  • Substitution: Nucleophiles such as sodium iodide or potassium fluoride can be used in polar aprotic solvents like acetone or dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: 4-bromo-2-(cyclobutylmethoxy)benzoyl chloride

  • Reduction: 4-bromo-2-(cyclobutylmethoxy)benzyl alcohol

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Bromo-2-(cyclobutylmethoxy)benzoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound can be utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-Bromo-2-(cyclobutylmethoxy)benzoic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

4-Bromo-2-(cyclobutylmethoxy)benzoic acid can be compared to other similar compounds, such as:

  • 4-Bromo-2-(methoxy)benzoic acid: Similar structure but with a methoxy group instead of cyclobutylmethoxy.

  • 4-Bromo-2-(ethoxy)benzoic acid: Similar structure but with an ethoxy group instead of cyclobutylmethoxy.

  • 4-Bromo-2-(propoxy)benzoic acid: Similar structure but with a propoxy group instead of cyclobutylmethoxy.

Uniqueness: The presence of the cyclobutylmethoxy group in this compound provides unique chemical and physical properties compared to its analogs, making it a valuable compound in various applications.

Properties

IUPAC Name

4-bromo-2-(cyclobutylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c13-9-4-5-10(12(14)15)11(6-9)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEQKYGAMASLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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